ES 936

NQO1 enzyme inhibition potency comparison

ES 936 is a validated mechanism-based NQO1 inhibitor for experiments requiring unambiguous target attribution. Unlike dicoumarol, ES 936 covalently inactivates NQO1 without inhibiting other cellular reductases (cytochrome P450 reductase, thioredoxin reductase, glutathione reductase). Well-characterized parameters—100 nM achieves >95% inhibition within 30 min; 1 mg/kg i.p. provides broad tissue enzyme inactivation in murine models—enable reproducible, confounding-free studies. Supplied at ≥98% HPLC purity as a solid soluble in DMSO.

Molecular Formula C18H16N2O6
Molecular Weight 356.3 g/mol
CAS No. 192820-78-3
Cat. No. B1671242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameES 936
CAS192820-78-3
Synonyms5-methoxy-1,2-dimethyl-3-((4-nitrophenoxy)methyl)indole-4,7-dione
ES936 cpd
Molecular FormulaC18H16N2O6
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3
InChIKeyIBLWSLZYYZHSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ES 936 (192820-78-3) Procurement Guide: A Mechanism-Based NQO1 Inhibitor with Defined Potency Parameters


ES 936 (CAS 192820-78-3), also known as 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, is a synthetic indolequinone derivative that functions as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) [1]. It exhibits time- and concentration-dependent inactivation of NQO1 requiring the presence of a pyridine nucleotide cofactor (NADH or NADPH) for metabolic activation [2]. The compound has a molecular weight of 356.33 g/mol, a purity specification of ≥98% (HPLC), and is supplied as a solid soluble in DMSO to at least 20 mM . ES 936 was developed to address the selectivity and potency limitations of classical NQO1 inhibitors such as dicoumarol, providing a validated research tool for dissecting NQO1-dependent cellular processes [1].

Why Dicoumarol and Other NQO1 Inhibitors Cannot Substitute for ES 936 in Definitive Studies


NQO1 inhibitors are not functionally interchangeable due to fundamental differences in their inhibitory mechanisms, selectivity profiles, and effective concentration ranges. The classical inhibitor dicoumarol, for instance, acts as a competitive inhibitor whose required concentration varies depending on the substrate under evaluation [1]. More critically, dicoumarol exhibits non-selective activity—it inhibits other enzymes beyond NQO1 and is extensively protein-bound in cellular assays, introducing confounding variables that obscure true NQO1-dependent effects [1]. In contrast, ES 936 is a mechanism-based inhibitor that covalently inactivates NQO1 following enzyme-catalyzed activation, a mode of action that confers substantially greater potency and specificity [2]. Substitution with generic NQO1 inhibitors without accounting for these mechanistic differences compromises experimental reproducibility and can lead to erroneous conclusions regarding NQO1 function [1].

ES 936 (CAS 192820-78-3) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Inhibitory Potency: 1000-Fold Lower Effective Concentration vs. Dicoumarol

ES 936 achieves effective NQO1 inhibition at concentrations approximately 1000-fold lower than dicoumarol, the classical competitive NQO1 inhibitor [1]. Complete NQO1 inhibition (>95%) occurs at 100 nM ES 936 within 30 minutes, whereas comparable inhibition with dicoumarol requires concentrations in the high micromolar range [1]. This potency differential is a direct consequence of the mechanism-based (suicide substrate) nature of ES 936, which covalently inactivates the enzyme following metabolic activation, unlike dicoumarol's reversible competitive mechanism [2].

NQO1 enzyme inhibition potency comparison

Biochemical Efficiency: Low Partition Ratio Confirms Mechanism-Based Inactivation

The efficiency of ES 936 as a mechanism-based inhibitor is quantitatively demonstrated by its low partition ratio of 1.40 ± 0.03, determined biochemically [1]. The partition ratio represents the number of inhibitor molecules metabolized per enzyme inactivation event—a lower value indicates higher efficiency as a suicide substrate. This value confirms that ES 936 undergoes very few catalytic turnovers before covalently inactivating NQO1, distinguishing it from substrate-like compounds that require many turnovers for inhibition [1].

NQO1 mechanism-based inhibitor partition ratio

Selectivity: No Inhibition of Other Cellular Reductases

In contrast to dicoumarol, which inhibits multiple enzymes beyond NQO1 and is extensively protein-bound in cellular assays, ES 936 demonstrates clear selectivity [1]. At concentrations that fully inhibit NQO1 activity (100 nM), ES 936 does not inhibit other cellular reductases including cytochrome P450 reductase, cytochrome b5 reductase, glutathione reductase, or thioredoxin reductase [1]. Additionally, ES 936 does not alter cellular levels of acid-soluble thiols, confirming minimal perturbation of cellular redox homeostasis at inhibitory concentrations [1].

NQO1 selectivity off-target effects

In Vivo Target Engagement: 1 mg/kg Achieves Significant NQO1 Inhibition

ES 936 demonstrates robust in vivo NQO1 inhibition following systemic administration. A single 1 mg/kg dose of ES 936 led to significant and potent inhibition of NQO1 activity in multiple murine tissues, with effects more pronounced and tissue-coverage broader than mitomycin C, a clinical antitumor agent that also inhibits NQO1 [1]. In a parallel in vivo study using a pancreatic cancer xenograft model, ES 936 treatment resulted in significant reduction of MIA PaCa-2 tumor growth rates compared to vehicle-treated controls [2].

NQO1 in vivo pharmacology target engagement

Enzyme Kinetics: Ki Value of 0.45 nM

The kinetic characterization of ES 936 includes a reported Ki value of 0.45 nM for NQO1 inhibition [1]. This sub-nanomolar inhibition constant quantifies the extremely high affinity of the compound for its target and corroborates the functional potency observed in cellular and in vivo assays [1].

NQO1 enzyme kinetics binding affinity

IC50 Values in Pancreatic Cancer Cell Lines: Defined Sensitivity Parameters

ES 936 induces growth inhibition in NQO1-expressing human pancreatic cancer cell lines with defined IC50 values: 108 nM in MIA PaCa-2 (pancreatic carcinoma) and 365 nM in BxPC-3 (pancreatic adenocarcinoma) cells . Notably, the IC50 values for direct growth inhibition (108-365 nM) are higher than the concentration required for complete NQO1 inhibition (100 nM) [1], indicating that the growth-inhibitory effects occur near-complete enzyme inactivation rather than from off-target cytotoxicity [1].

pancreatic cancer IC50 growth inhibition

ES 936 (192820-78-3) Validated Application Scenarios Based on Comparative Evidence


Definitive Target Validation: Discriminating NQO1-Dependent from NQO1-Independent Phenotypes

Use ES 936 as the preferred tool compound for experiments requiring unequivocal attribution of phenotypic effects to NQO1 inhibition. The selectivity data demonstrating no inhibition of other cellular reductases (cytochrome P450 reductase, cytochrome b5 reductase, glutathione reductase, thioredoxin reductase) at NQO1-inhibitory concentrations [5] enable clean interpretation of results. In contrast, dicoumarol—which inhibits multiple enzymes and exhibits substrate-dependent variability [5]—introduces ambiguity that compromises target validation conclusions. This application is particularly critical in studies where NQO1 function is being dissected from overlapping redox pathways.

In Vivo NQO1 Target Engagement Studies with Defined Dosing Parameters

Employ ES 936 for in vivo experiments requiring validated systemic NQO1 inhibition. The established 1 mg/kg dosing regimen provides significant NQO1 inhibition across multiple murine tissues [5], with documented efficacy in pancreatic tumor xenograft models showing reduced tumor growth rates [6]. This defined dosing parameter eliminates the need for dose-ranging studies to establish target engagement, streamlining experimental design and reducing animal usage. The broader tissue coverage compared to alternative agents like mitomycin C (which at 10-20 mg/kg inhibits only kidney and lung) [5] makes ES 936 suitable for studies across diverse tissue contexts.

Mechanistic Studies Requiring Defined NQO1 Inactivation Kinetics

Select ES 936 for experiments where the timing and completeness of NQO1 inhibition must be precisely controlled. The well-characterized kinetics—100 nM achieves >95% inhibition within 30 minutes, with stability in complete media for a minimum of 2 hours [5]—enable time-resolved studies of NQO1-dependent processes. The mechanism-based nature of inhibition, confirmed by the low partition ratio of 1.40 ± 0.03 [6] and X-ray crystallographic validation of covalent enzyme modification [6], provides biochemical certainty that distinguishes ES 936 from reversible inhibitors whose inhibition can be overcome by substrate accumulation.

Routine NQO1 Activity Assays as a Standardized Inhibitor Control

Incorporate ES 936 as a standardized positive control inhibitor in routine NQO1 enzymatic activity assays, particularly those using the DCPIP reduction method. BRENDA enzyme database notes that ES 936 is 'a more useful biochemical tool than dicumarol for use in routine NQO1 assays' due to its specificity and reproducible inhibition profile [5]. The consistent 100 nM concentration achieving >95% inhibition [6] provides a reliable benchmark for assay validation and inter-experimental normalization. This application is supported by the original literature's explicit recommendation that ES 936 be used 'as a component of the routine activity assay for NQO1' [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ES 936

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.